2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride
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Overview
Description
2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O. It is a heterocyclic building block used primarily in research and development within the fields of chemistry and biology . This compound is known for its unique structure, which includes a cyclobutanol ring substituted with an amino group and a fluoropyridinyl group.
Preparation Methods
The synthesis of 2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride involves several steps. One common method starts with the reaction of 2-pyridine carboxylic acid with a fluoride and an oxidant to obtain 4-fluoropyridine-2-formic acid. This intermediate is then reacted with chloroformate, an organic base, and an ammonia source to generate 4-fluoropyridine-2-formamide. Finally, a Hofmann amide degradation reaction is performed to yield 2-amino-4-fluoropyridine . The cyclobutanol ring is introduced through subsequent reactions involving cyclization and substitution.
Chemical Reactions Analysis
2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoropyridinyl group can engage in hydrogen bonding and π-π interactions with biological targets, while the amino and cyclobutanol groups contribute to the compound’s overall reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride include:
2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol hydrochloride: This compound has a similar fluoropyridinyl group but differs in the structure of the carbon chain.
1-(3-fluoropyridin-2-yl)cyclobutan-1-amine: This compound features a cyclobutanamine structure with a fluoropyridinyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a cyclobutanol ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12ClFN2O |
---|---|
Molecular Weight |
218.65 g/mol |
IUPAC Name |
2-amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H11FN2O.ClH/c10-9-5(2-1-3-12-9)6-4-7(11)8(6)13;/h1-3,6-8,13H,4,11H2;1H |
InChI Key |
ZMKQCUKDSIGCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1N)O)C2=C(N=CC=C2)F.Cl |
Origin of Product |
United States |
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